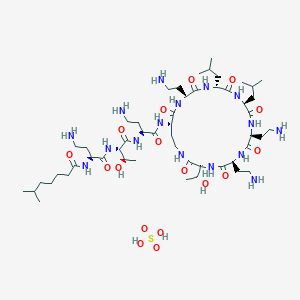

Colistin B Sulfate Salt

描述

属性

CAS 编号 |

1338055-88-1 |

|---|---|

分子式 |

C52H100N16O17S |

分子量 |

1253.5 g/mol |

IUPAC 名称 |

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid |

InChI |

InChI=1S/C52H98N16O13.H2O4S/c1-27(2)11-9-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-28(3)4)66-50(79)39(26-29(5)6)65-45(74)34(15-21-55)60-46(37)75;1-5(2,3)4/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76);(H2,1,2,3,4)/t30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+;/m1./s1 |

InChI 键 |

XYXFTCPJFHFTTO-KSPURPISSA-N |

手性 SMILES |

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC(C)C)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)O.OS(=O)(=O)O |

规范 SMILES |

CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |

产品来源 |

United States |

Chemical Structure and Isomeric Forms of Colistin B Sulfate Salt

Core Molecular Architecture of Colistin (B93849) as a Cationic Cyclic Decapeptide

The positive charge of the molecule, a defining characteristic of its cationic nature, is conferred by the presence of five L-α,γ-diaminobutyric acid (Dab) residues. nih.govnih.gov These residues contain free γ-amino groups that are protonated at physiological pH, resulting in a polycationic state. nih.gov This positive charge is crucial for its initial electrostatic interaction with the negatively charged components of bacterial outer membranes, such as lipopolysaccharide (LPS). nih.govresearchgate.netresearchgate.net The decapeptide structure is composed of a strategic arrangement of amino acids, including L-α,γ-diaminobutyric acid, L-threonine, and both D-leucine and L-leucine. nih.govnih.gov

Structural Elucidation of Colistin B and Its Distinguishing Fatty Acyl Chain

Commercial colistin preparations are typically mixtures of several closely related components, with the two main constituents being colistin A and colistin B. nih.govmdpi.com These components share the same peptide core but differ in the structure of their N-terminal fatty acyl chain. nih.govnih.gov

The distinguishing feature of Colistin B (also known as Polymyxin (B74138) E2) is its fatty acyl chain, which has been identified as 6-methylheptanoic acid . nih.govnih.govnih.govresearchgate.netresearchgate.net This single structural variation in the lipid component is the sole difference between colistin B and its counterpart, colistin A. mdpi.com

Relationship to Other Colistin Components (e.g., Colistin A) and Polymyxin E Mixtures

Colistin is synonymous with Polymyxin E. nih.govnih.govclinician.com Therefore, Colistin B is a component of the broader Polymyxin E mixture. The relationship between the primary components of this mixture is defined by minor variations in their chemical structures.

Colistin A (Polymyxin E1): This is the other major component found in pharmaceutical-grade colistin. nih.govmdpi.com It is structurally identical to Colistin B in its peptide sequence but possesses a different fatty acyl chain: 6-methyloctanoic acid . nih.govnih.govnih.govresearchgate.netresearchgate.net This means Colistin A's fatty acid tail is one carbon longer than that of Colistin B.

Polymyxin B: While structurally very similar to colistin (Polymyxin E), Polymyxin B is a distinct molecule. The key difference lies in the amino acid at position 6 of the peptide ring; colistin contains D-leucine, whereas Polymyxin B contains D-phenylalanine at this position. nih.govovid.com

Commercial colistin is a mixture of these components, with Colistin A and Colistin B together accounting for over 85% of the active substance. mdpi.com

Data Tables

Table 1: Comparison of Major Colistin Components

| Feature | Colistin A (Polymyxin E1) | Colistin B (Polymyxin E2) |

|---|---|---|

| Peptide Core | Identical | Identical |

| Distinguishing Fatty Acyl Chain | 6-methyloctanoic acid | 6-methylheptanoic acid |

| Reference | nih.gov, nih.gov | nih.gov, nih.gov |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Colistin B Sulfate (B86663) Salt |

| Colistin A (Polymyxin E1) |

| Colistin B (Polymyxin E2) |

| Polymyxin E |

| Polymyxin B |

| L-α,γ-diaminobutyric acid (Dab) |

| L-threonine (Thr) |

| L-leucine (Leu) |

| D-leucine (D-Leu) |

| D-phenylalanine (D-Phe) |

| 6-methylheptanoic acid |

| 6-methyloctanoic acid |

| Lipopolysaccharide (LPS) |

Biosynthesis and Biotechnological Production of Colistin B Sulfate Salt

Natural Producers and Fermentation Processes of Colistin (B93849)

Colistin is naturally produced by several bacterial species, most notably Paenibacillus polymyxa (formerly known as Bacillus polymyxa var. colistinus). researchgate.netresearchgate.net Other species, such as Paenibacillus alvei, have also been identified as producers of polymyxin (B74138) E (colistin). nih.govresearchgate.net These Gram-positive, soil-dwelling bacteria synthesize colistin as a secondary metabolite, likely as a competitive tool against other microorganisms in their environment.

The biotechnological production of colistin relies on submerged fermentation of these natural producer strains. The optimization of fermentation media and process parameters is critical for maximizing yield. Key factors influencing production include the choice of carbon and nitrogen sources, pH, temperature, and aeration.

Fermentation Media Composition: The composition of the fermentation medium significantly impacts colistin titer. While glucose has been a conventional carbon source, studies have shown that replacing it with starch can lead to enhanced colistin production. nih.gov This is partly attributed to the avoidance of carbon catabolite repression, a phenomenon where the presence of a readily metabolizable sugar like glucose represses the synthesis of secondary metabolites. nih.gov Using starch can also lead to a lower pH during fermentation, which appears to be favorable for biosynthesis. nih.gov Complex nitrogen sources are also essential.

| Media Component | Role in Fermentation |

| Carbon Source | Provides energy and carbon skeletons for biosynthesis. Starch is often preferred over glucose to avoid catabolite repression. nih.gov |

| Nitrogen Source | Provides nitrogen for amino acid and peptide synthesis. |

| Precursor Amino Acids | Building blocks for the peptide backbone (L-α,γ-Diaminobutyric Acid, L-Threonine, L-Leucine). |

| Phosphate (B84403) | Essential for cellular metabolism and energy production. |

| Trace Elements | Act as cofactors for enzymes involved in the biosynthetic pathway. |

Process Parameters: Control of physical parameters during fermentation is crucial for optimal growth and antibiotic production. While specific conditions can be strain-dependent, typical ranges have been established. The process is generally carried out in large-scale bioreactors where conditions can be precisely monitored and controlled. The temperature for P. polymyxa cultivation is typically maintained around 30°C. nih.govfrontiersin.org The pH of the culture medium is another critical variable, with studies on related spore-forming bacilli indicating that pH can significantly affect heat resistance and metabolic activity. nih.gov Maintaining the pH within a favorable range, often through the controlled addition of acids or bases, is necessary for sustained production.

Elucidation of Non-Ribosomal Peptide Synthetase (NRPS) Systems

Colistin is assembled by large, multifunctional enzymes known as Non-Ribosomal Peptide Synthetases (NRPS). researchgate.net Unlike ribosomal protein synthesis, this process is not directed by an mRNA template. Instead, the sequence of the final peptide product is dictated by the modular architecture of the NRPS enzymes themselves. wikipedia.orgebi.ac.uk

The colistin biosynthetic machinery is encoded by a dedicated gene cluster, designated pmx. nih.gov This cluster contains the genes for the NRPS enzymes, as well as transporters believed to be involved in its secretion. nih.govnih.gov The core of the system consists of three large NRPS enzymes: PmxA, PmxB, and PmxE. nih.gov These enzymes are organized into ten distinct modules, with each module being responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. koreascience.kr

Each module is further subdivided into several catalytic domains, each with a specific function:

Adenylation (A) Domain: This domain selects a specific amino acid substrate and activates it by converting it into an aminoacyl-adenylate at the expense of ATP. wikipedia.orgebi.ac.uk The specificity of the A domain in each module determines which amino acid is incorporated at that position in the peptide.

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: The activated amino acid is then covalently tethered to this domain via a 4'-phosphopantetheine (B1211885) cofactor. wikipedia.org The T domain acts as a swinging arm, shuttling the substrate between the other catalytic domains.

Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the aminoacyl-T domain of its own module and the nascent peptide chain attached to the T domain of the preceding module. wikipedia.org

Epimerization (E) Domain: In certain modules, an E domain is present, which converts an L-amino acid into its D-isoform after it has been loaded onto the T domain. This is responsible for the presence of D-leucine in the colistin structure. wikipedia.org

Thioesterase (TE) Domain: Located at the C-terminus of the final NRPS module (on PmxB), the TE domain is responsible for releasing the fully assembled peptide. wikipedia.org It catalyzes the cyclization of the peptide by forming a peptide bond between the C-terminal threonine and the side chain of the diaminobutyric acid at position four, thereby releasing the final cyclic lipopeptide.

The assembly of colistin B follows a colinear rule, where the order of modules on the NRPS enzymes dictates the sequence of the peptide. The process begins with a loading module that attaches the 6-methylheptanoic acid tail, followed by the sequential addition of the ten amino acids by the corresponding modules. wikipedia.org

Modular Organization of Colistin Synthetase:

| NRPS Enzyme | Module | Activated Substrate | Key Domains |

|---|---|---|---|

| Loading | 1 | 6-Methylheptanoic Acid | A, T |

| PmxE | 2 | L-Dab | C, A, T |

| 3 | L-Thr | C, A, T | |

| 4 | L-Dab | C, A, T | |

| 5 | L-Dab | C, A, T | |

| PmxA | 6 | L-Dab | C, A, T |

| 7 | D-Leu | C, A, T, E | |

| 8 | L-Leu | C, A, T | |

| PmxB | 9 | L-Dab | C, A, T |

| 10 | L-Dab | C, A, T |

(Dab: α,γ-Diaminobutyric Acid; Thr: Threonine; Leu: Leucine)

Biosynthetic Pathway of Key Precursors, including α,γ-Diaminobutyric Acid

The production of colistin B is dependent on a steady supply of its constituent precursors: one molecule of 6-methylheptanoic acid, six molecules of L-α,γ-diaminobutyric acid (L-Dab), two molecules of L-threonine, and two molecules of L-leucine (one of which is epimerized to D-leucine). wikipedia.org

Biosynthesis of L-α,γ-Diaminobutyric Acid (L-Dab): L-Dab is a non-proteinogenic amino acid that is a crucial structural component of colistin, contributing to its cationic nature. nih.gov The biosynthetic pathway for L-Dab begins with the common amino acid L-aspartate, which is part of the aspartate family of amino acids. nih.govresearchgate.net The key steps are:

Phosphorylation of Aspartate: The pathway is initiated by the enzyme aspartate kinase , which phosphorylates L-aspartate to form L-4-aspartyl phosphate. wikipedia.orgyoutube.com

Reduction to a Semialdehyde: L-4-aspartyl phosphate is then reduced by aspartate-semialdehyde dehydrogenase to yield L-aspartate-4-semialdehyde. wikipedia.orgyoutube.com This intermediate is a critical branch point in bacterial metabolism, also leading to the synthesis of lysine, methionine, and threonine. nih.gov

Transamination: The final step is the amination of the semialdehyde group. An aminotransferase, such as diaminobutyrate-2-oxoglutarate transaminase (encoded by the ectB gene) , catalyzes the transfer of an amino group to L-aspartate-4-semialdehyde, forming L-2,4-diaminobutyric acid. hku.hk

Biosynthesis of 6-Methylheptanoic Acid: The fatty acid side chain of colistin B is 6-methylheptanoic acid. researchgate.net Isotopic labeling experiments have demonstrated that this branched-chain fatty acid is derived from the amino acid L-valine. tandfonline.comoup.com The biosynthetic pathway involves the conversion of valine into its corresponding α-keto acid, which then serves as a starter unit for fatty acid synthesis, being elongated by successive additions of two-carbon units.

Source of Other Precursors: The remaining amino acid precursors, L-threonine and L-leucine, are standard proteinogenic amino acids synthesized through well-established metabolic pathways within Paenibacillus polymyxa. L-threonine is also derived from the aspartate pathway, while L-leucine is synthesized from pyruvate (B1213749) via the branched-chain amino acid pathway.

Genetic Basis and Regulation of Colistin Biosynthesis

The genetic blueprint for colistin production is located in a specific biosynthetic gene cluster (BGC) on the Paenibacillus polymyxa chromosome. nih.gov This cluster, named the pmx cluster, spans approximately 41 kilobases and contains all the genes necessary for colistin synthesis and transport. nih.govresearchgate.net

The pmx cluster is comprised of five primary open reading frames (ORFs), designated pmxA, pmxB, pmxC, pmxD, and pmxE. nih.gov

pmxA, pmxB, and pmxE : These three genes encode the large, modular Non-Ribosomal Peptide Synthetase (NRPS) enzymes that are directly responsible for assembling the colistin molecule. nih.govnih.gov

pmxC and pmxD : These genes are homologous to genes encoding ATP-binding cassette (ABC) transporters. nih.gov Their function is presumed to be the export of the synthesized colistin out of the bacterial cell, which may also contribute to the producer's self-resistance to the antibiotic. researchgate.net

The expression of the pmx gene cluster, and thus the production of colistin, is tightly regulated. This regulation ensures that the antibiotic, which is a secondary metabolite, is produced at the appropriate time, typically during the stationary phase of bacterial growth. The regulatory network involves several key DNA-binding proteins.

Key Regulatory Genes:

spo0A : This gene encodes a master regulator of sporulation and other stationary-phase phenomena in Gram-positive bacteria. Spo0A acts as a positive regulator of colistin biosynthesis. nih.gov Its activation stimulates the expression of the pmx cluster genes.

abrB : This gene encodes a transition state regulator that acts as a repressor. nih.gov AbrB directly binds to the promoter region of the pmxA gene, inhibiting the transcription of the NRPS machinery. The expression of abrB itself is negatively controlled by Spo0A. nih.gov

The interplay between these regulators forms a key control switch. During active growth, AbrB levels are high, repressing colistin synthesis. As the culture enters the stationary phase, Spo0A is activated, which in turn represses the expression of abrB. nih.gov This de-repression allows for the transcription of the pmx genes and the subsequent production of colistin. nih.govresearchgate.net This regulatory cascade is also influenced by environmental signals, such as nutrient availability. For instance, the use of starch instead of glucose as a carbon source has been shown to stimulate the expression of spo0A and repress abrB, leading to increased expression of the colistin biosynthesis and secretion genes. nih.gov

Molecular and Cellular Mechanisms of Colistin S Antimicrobial Action

Interaction with Bacterial Outer Membrane Lipopolysaccharide (LPS)

Colistin's primary target is the lipopolysaccharide (LPS) layer of the outer membrane of Gram-negative bacteria. mdpi.compatsnap.comnih.govmdpi.comwikipedia.org This interaction is a critical first step in its bactericidal cascade.

Electrostatic Interactions between Cationic Residues and Anionic Lipid A

Colistin (B93849) B sulfate (B86663) salt is a polycationic peptide, meaning it carries multiple positive charges. mdpi.comwikipedia.org These positive charges are primarily due to the presence of diaminobutyric acid (Dab) residues. tandfonline.commdpi.com The outer membrane of Gram-negative bacteria is rich in LPS, which contains a negatively charged component known as lipid A. mdpi.comencyclopedia.pubmdpi.com The initial and crucial step in colistin's action is the strong electrostatic attraction between the positively charged Dab residues of colistin and the negatively charged phosphate (B84403) groups on the lipid A moiety of LPS. mdpi.comsajid.co.zanih.gov This binding is a fundamental prerequisite for the subsequent disruptive events. frontiersin.org

Competitive Displacement of Divalent Cations (Mg2+, Ca2+)

The stability of the bacterial outer membrane is heavily reliant on divalent cations, specifically magnesium (Mg²⁺) and calcium (Ca²⁺). mdpi.comacs.org These cations form bridges between the negatively charged phosphate groups of adjacent LPS molecules, effectively cross-linking and stabilizing the entire LPS layer. elifesciences.orgareeo.ac.irnih.gov Colistin, with its high positive charge density, competitively displaces these essential divalent cations from their binding sites on the LPS. sajid.co.zanih.govareeo.ac.ir This displacement disrupts the stabilizing cross-bridges, leading to a significant weakening and disorganization of the outer membrane structure. tandfonline.commdpi.com

Membrane Permeabilization, Disruption, and Leakage of Intracellular Contents

Following the displacement of divalent cations, the integrity of the outer membrane is compromised. wikipedia.orgsajid.co.zaareeo.ac.ir Colistin then inserts its lipophilic fatty acid tail into the hydrophobic regions of the membrane, acting in a detergent-like manner. mdpi.commdpi.com This insertion further destabilizes the membrane, leading to the formation of transient pores or cracks. mdpi.comelsevier.es The consequence of this disruption is a dramatic increase in the permeability of the outer membrane, allowing for the leakage of essential intracellular components such as ions and small molecules. patsnap.comsajid.co.zaelsevier.es This loss of cellular contents ultimately contributes to bacterial cell death. mdpi.comfrontiersin.org

Interaction with Inner/Cytoplasmic Membrane

While the initial assault is on the outer membrane, colistin's action is not confined to this layer. After permeabilizing the outer membrane, colistin can traverse the periplasmic space and interact with the inner or cytoplasmic membrane. mdpi.compatsnap.comrsc.org Recent research has shown that colistin also targets LPS molecules that are transiently present in the cytoplasmic membrane before their transport to the outer membrane. elifesciences.orgnih.govresearchgate.net This interaction with the inner membrane further disrupts its integrity and function, contributing significantly to the bactericidal effect. The disruption of the cytoplasmic membrane leads to a loss of osmotic balance and the leakage of vital cytoplasmic constituents, culminating in cell lysis. mdpi.comelsevier.es

Induction of Reactive Oxygen Species (ROS) through Fenton Reaction

Beyond direct membrane damage, colistin can also induce cell death through the generation of reactive oxygen species (ROS). mdpi.comtandfonline.com This process involves the Fenton reaction. After crossing the bacterial membranes, colistin can stimulate the production of superoxide (B77818) radicals (O₂⁻). tandfonline.comnih.gov These radicals are then converted to hydrogen peroxide (H₂O₂) by the enzyme superoxide dismutase. tandfonline.commdpi.com In the presence of ferrous iron (Fe²⁺), hydrogen peroxide participates in the Fenton reaction, which generates highly reactive and damaging hydroxyl radicals (•OH). tandfonline.comnih.govmdpi.com These hydroxyl radicals can cause widespread oxidative damage to crucial cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. tandfonline.commdpi.com

Inhibition of Essential Bacterial Respiratory Enzymes

Another facet of colistin's multifaceted mechanism of action is the inhibition of essential bacterial respiratory enzymes. mdpi.comfrontiersin.org Specifically, colistin has been shown to inhibit type II NADH-quinone oxidoreductases (NADH-2), which are vital components of the bacterial respiratory chain. mdpi.comfrontiersin.orgnih.gov By inhibiting these enzymes, colistin disrupts the electron transport chain and interferes with cellular respiration, a process fundamental for energy production and bacterial survival. This inhibition of respiratory function adds another layer to the lethal effects of the antibiotic. mdpi.combohrium.com

Anti-Endotoxin Activity through LPS Neutralization

Beyond its direct bactericidal effects, Colistin B Sulfate Salt exhibits potent anti-endotoxin activity by directly binding to and neutralizing lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. oup.comnih.gov This activity is crucial as the lipid A moiety of LPS is a powerful endotoxin (B1171834) that can trigger a severe inflammatory response in the host, potentially leading to septic shock. nih.govmdpi.com The neutralization of LPS by colistin mitigates these toxic effects. nih.govdroracle.ai

The primary mechanism of this anti-endotoxin action is rooted in a strong electrostatic interaction. Colistin, a polycationic peptide, is attracted to the anionic phosphate groups of the lipid A component of LPS. mdpi.comnih.govfrontiersin.org This high-affinity binding competitively displaces the divalent cations, specifically magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential for stabilizing the architecture of the outer bacterial membrane by bridging adjacent LPS molecules. oup.comnih.govdroracle.ai The displacement of these ions disrupts the integrity of the outer membrane and effectively neutralizes the biological activity of the endotoxin. oup.commdpi.com

By binding to lipid A, colistin sequesters the endotoxin, preventing it from interacting with host immune cells and triggering the downstream inflammatory cascade. nih.govnewmicrobiologica.org This neutralization has been shown to suppress the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and Interleukin-8 (IL-8), which are key mediators of endotoxic shock. nih.gov

Research has demonstrated the significant binding capacity of colistin sulfate. In a comparative study using a Limulus lysate microassay, colistin sulfate was shown to be highly effective at binding endotoxin from Escherichia coli. nih.gov This potent binding capacity underscores its role not just as an antibiotic but also as an anti-endotoxin agent.

Table 1: Comparative Endotoxin Binding Capacity of Polymyxins

This table presents data from a study comparing the ability of different polymyxin (B74138) preparations to bind E. coli endotoxin. Each polymyxin was bound to a Sepharose 4B column and challenged with a 5 microgram dose of endotoxin.

| Polymyxin Preparation | Percentage of Endotoxin Bound | Reference |

| Colistin Sulphate (CS) | 94% | nih.gov |

| Polymyxin B Sulphate (PB) | 94% | nih.gov |

| Colistin Sulphomethate Sodium (CMS) | 89% | nih.gov |

| Control (Sepharose alone) | 24% | nih.gov |

Recent studies have further refined the understanding of this mechanism, suggesting that colistin's ultimate target for its bactericidal and anti-endotoxin effects is the LPS located in the bacterial cytoplasmic membrane (inner membrane). nih.govbiorxiv.orgresearchgate.net According to this model, after disrupting the outer membrane, colistin interacts with LPS molecules that are in transit within the cytoplasmic membrane before their transport to the outer leaflet. nih.govelifesciences.org This interaction in the inner membrane is considered essential for inducing cell death and is also where resistance mechanisms, such as MCR-1-mediated LPS modification, confer protection. nih.govbiorxiv.orgelifesciences.org

The interaction between colistin and LPS involves several key molecular events that lead to the neutralization of the endotoxin.

Table 2: Key Research Findings on Colistin's LPS Neutralization Mechanism

This table summarizes the key molecular interactions and consequences of colistin binding to LPS as detailed in various research findings.

| Finding | Description | Implication | References |

| Electrostatic Binding | The cationic diaminobutyric acid (Dab) residues of colistin bind to the anionic phosphate groups on the lipid A portion of LPS. | This is the initial and critical step for both bactericidal and anti-endotoxin activity. | nih.govmdpi.comfrontiersin.org |

| Cation Displacement | Colistin binding displaces Mg²⁺ and Ca²⁺ ions that cross-link and stabilize LPS molecules in the outer membrane. | Destabilizes the outer membrane, increasing its permeability and neutralizing the endotoxin structure. | oup.comnih.gov |

| Inhibition of Cytokine Release | By sequestering LPS, colistin prevents the induction and release of inflammatory mediators like TNF-α and IL-8. | Suppresses the host's systemic inflammatory response to endotoxin, a key factor in septic shock. | nih.gov |

| Cytoplasmic Membrane Targeting | Emerging evidence shows colistin targets LPS within the cytoplasmic membrane, which is crucial for its lethal action. | Provides a more detailed model of colistin's mode of action beyond simple outer membrane disruption. | nih.govbiorxiv.orgresearchgate.net |

Molecular Mechanisms of Bacterial Resistance to Colistin

Chromosomal-Mediated Resistance Mechanisms

Chromosomally encoded resistance to colistin (B93849) is a significant clinical concern as it arises from mutations within the bacterial genome, leading to stable and heritable resistance traits. These mechanisms are diverse and often involve complex regulatory networks that control the structural integrity of the bacterial outer membrane.

A principal strategy for colistin resistance is the modification of the lipid A moiety of LPS, which reduces its net negative charge. This is primarily achieved through the enzymatic addition of cationic molecules, namely phosphoethanolamine (PEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N).

The addition of a PEtN moiety to the phosphate (B84403) groups of lipid A is a key mechanism of colistin resistance in several Gram-negative bacteria, including Acinetobacter baumannii. This modification is catalyzed by PEtN transferases, with the expression of the encoding genes often being upregulated in resistant strains. In A. baumannii, the development of colistin resistance through this pathway is associated with mutations in the pmrB gene, leading to increased expression of pmrA, pmrB, and pmrC. The pmrC gene product is a PEtN transferase that facilitates the addition of PEtN to lipid A. Mass spectrometry analysis of lipid A from colistin-resistant clinical isolates of A. baumannii has confirmed the presence of PEtN-modified lipid A, which correlates with increased minimum inhibitory concentrations (MICs) of colistin.

| Bacterial Species | Key Genes Involved | Observed Lipid A Modification | Impact on Colistin Susceptibility | Reference |

|---|---|---|---|---|

| Acinetobacter baumannii | pmrA, pmrB, pmrC | Addition of phosphoethanolamine to hepta-acylated lipid A | Increased resistance | |

| Acinetobacter baumannii | pmrB mutations (e.g., S14P, A138T, A227V) | Correlated with phosphoethanolamine addition to lipid A | Increased resistance |

The covalent attachment of L-Ara4N to lipid A is another critical modification that confers colistin resistance in bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae. This modification is mediated by the products of the arn operon (also known as pmrHFIJKLM). The addition of the positively charged L-Ara4N molecule neutralizes the negative charge of the phosphate groups on lipid A, thereby reducing its affinity for colistin. In P. aeruginosa, adaptive resistance to colistin is consistently linked to the overexpression of the arn operon. Similarly, in clinical isolates of K. pneumoniae, colistin resistance is primarily associated with the modification of lipid A with L-Ara4N.

| Bacterial Species | Key Genes/Operons Involved | Observed Lipid A Modification | Impact on Colistin Susceptibility | Reference |

|---|---|---|---|---|

| Pseudomonas aeruginosa | arn operon | Addition of L-Ara4N to lipid A | Critical for acquired resistance | |

| Klebsiella pneumoniae | arnBCADTEF operon | Addition of L-Ara4N to lipid A | Primary mechanism of resistance | |

| Escherichia coli | Chromosomal mutations leading to arn operon activation | L-Ara4N modification of the 4ˊ-phosphate of lipid A | Increased resistance |

The expression of genes involved in LPS modification is tightly controlled by two-component regulatory systems (TCS), most notably PmrAB and PhoPQ. These systems act as environmental sensors and signal transducers that modulate gene expression in response to external stimuli.

The PmrAB system directly regulates the expression of the arn operon and the pmrC gene. In response to signals such as high iron or low pH, the sensor kinase PmrB autophosphorylates and subsequently transfers the phosphoryl group to the response regulator PmrA. Phosphorylated PmrA then activates the transcription of its target genes, leading to the modification of lipid A with L-Ara4N and PEtN. Mutations in pmrA or pmrB can lead to the constitutive activation of this pathway, resulting in colistin resistance.

The PhoPQ system also plays a crucial role in regulating colistin resistance, often by indirectly influencing the PmrAB system. The sensor kinase PhoQ responds to low magnesium concentrations and the presence of cationic antimicrobial peptides, leading to the phosphorylation of the response regulator PhoP. In some bacteria, activated PhoP can then upregulate the expression of the PmrAB system, thereby promoting LPS modification. In K. pneumoniae, the PhoP/PhoQ system is a key regulator of the arn operon.

Mutations in specific chromosomal genes that are not part of the core TCS can also lead to colistin resistance. A prominent example is the mgrB gene in K. pneumoniae. The mgrB gene encodes a small transmembrane protein that acts as a negative feedback regulator of the PhoPQ system. Inactivation of mgrB through various mutations, such as insertions, deletions, or premature stop codons, leads to the constitutive activation of the PhoP/PhoQ system. This, in turn, results in the upregulation of the arn operon and subsequent modification of lipid A, conferring a high level of colistin resistance.

Another mechanism of colistin resistance involves mutations in the genes responsible for the biosynthesis of lipid A itself, namely lpxA, lpxC, and lpxD. These genes encode enzymes that catalyze the initial steps of lipid A synthesis. Mutations that inactivate these genes can lead to a complete loss of LPS production. While this may seem counterintuitive as LPS is the target of colistin, the absence of the entire LPS molecule from the outer membrane prevents the binding of colistin, thereby resulting in resistance. This mechanism has been particularly described in A. baumannii.

| Gene | Function | Effect of Mutation | Bacterial Species | Reference |

|---|---|---|---|---|

| mgrB | Negative regulator of the PhoP/PhoQ system | Inactivation leads to constitutive activation of PhoP/PhoQ and subsequent LPS modification | Klebsiella pneumoniae | |

| lpxA, lpxC, lpxD | Lipid A biosynthesis | Inactivation leads to complete loss of LPS, preventing colistin binding | Acinetobacter baumannii, Escherichia coli |

While LPS modification is the predominant mechanism of colistin resistance, the overexpression of efflux pumps can also contribute to reduced susceptibility. Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. In P. aeruginosa, the MexXY/OprM efflux pump has been shown to contribute to both tolerance and acquired resistance to colistin. The overexpression of this pump, often in conjunction with LPS modifications, can lead to elevated levels of colistin resistance. The precise mechanism by which efflux pumps contribute to colistin resistance is still under investigation, but it is thought that they may reduce the intracellular concentration of the antibiotic or play a role in signaling pathways that lead to other resistance mechanisms.

Overproduction of Capsule Polysaccharide

The bacterial capsule, a thick layer of polysaccharides surrounding the cell, can act as a physical barrier, preventing colistin from reaching its target on the outer membrane. nih.govmdpi.com In some Gram-negative bacteria, the overproduction of this capsular polysaccharide (CPS) has been linked to increased resistance to colistin. nih.govmdpi.com This mechanism is thought to work by sequestering the positively charged colistin molecules, thereby hindering their interaction with the negatively charged lipid A of the LPS. researchgate.net

In Klebsiella pneumoniae, a notable pathogen where this mechanism has been studied, a correlation between the amount of CPS produced and the level of resistance to polymyxin (B74138) B (a closely related antibiotic) has been observed. researchgate.net Strains with a thicker capsule have demonstrated reduced binding of polymyxins to the bacterial surface. researchgate.net Furthermore, the expression of genes involved in capsule biosynthesis can be upregulated in the presence of colistin, suggesting an adaptive response to the antibiotic. researchgate.net Similarly, in Acinetobacter baumannii, another critical nosocomial pathogen, increased capsule thickness has been associated with resistance to carbapenems and may contribute to a more virulent phenotype. nih.gov While the direct link to colistin resistance is an area of ongoing research, the principle of a thickened capsule providing a protective barrier is a recognized resistance strategy. nih.gov

| Bacterial Species | Key Findings | References |

|---|---|---|

| Klebsiella pneumoniae | Correlation between the quantity of CPS and the degree of resistance to polymyxin B. Overexpression of capsule-related genes in the presence of colistin. | researchgate.net |

| Acinetobacter baumannii | Increased capsule thickness is linked to a hypermucoid phenotype and may contribute to reduced antimicrobial entry. | nih.gov |

Alterations in Outer Membrane Porins

Outer membrane porins are protein channels that facilitate the transport of hydrophilic molecules, including some antibiotics, across the outer membrane of Gram-negative bacteria. nih.gov Alterations in the expression or structure of these porins can lead to decreased antibiotic permeability and, consequently, resistance. nih.govmdpi.com While colistin's primary mode of action involves direct interaction with the LPS, some studies suggest a role for outer membrane porins in modulating susceptibility.

In Acinetobacter baumannii, the outer membrane protein A (OmpA) has been implicated in resistance to multiple antibiotics. nih.govfrontiersin.org Disruption of the ompA gene has been shown to increase susceptibility to certain antimicrobial agents. nih.gov Some research suggests that OmpA may play a role in maintaining the integrity of the cell wall, and its absence could make the bacterium more vulnerable to colistin. frontiersin.org Conversely, specific inhibitors of OmpA have been shown to act synergistically with colistin against colistin-resistant A. baumannii, suggesting a complex interplay. nih.govoup.com

| Bacterial Species | Porin(s) Implicated | Observed Effect on Colistin Susceptibility | References |

|---|---|---|---|

| Acinetobacter baumannii | OmpA | Disruption of ompA may increase susceptibility; inhibition of OmpA can enhance colistin activity. | nih.govfrontiersin.orgnih.govoup.com |

| Klebsiella pneumoniae | OmpK35, OmpK36, OmpC, OmpW, OmpX | Altered expression profiles observed in resistant strains, suggesting a role in the overall resistance phenotype. | mdpi.comasm.orgresearchgate.net |

| Enterobacter asburiae | OmpA, OmpC, OmpW, OmpX | Differential expression of porins between susceptible and resistant strains. | researchgate.net |

Plasmid-Mediated Mobile Colistin Resistance (mcr) Genes

The discovery of plasmid-mediated mobile colistin resistance (mcr) genes represents a significant turning point in the landscape of antimicrobial resistance. tandfonline.com Unlike chromosomal mutations, which are passed down vertically, mcr genes are located on mobile genetic elements such as plasmids, allowing for their rapid horizontal transfer between different bacterial species and strains. tandfonline.comwikipedia.orgnih.gov This has facilitated the global dissemination of colistin resistance, posing a major threat to public health. nih.gov

Discovery and Characterization of mcr Gene Families and Variants

The first mobile colistin resistance gene, mcr-1, was identified in Escherichia coli from a pig in China in 2015. wikipedia.orgfrontiersin.org Since this initial discovery, a growing number of mcr gene families and their variants have been reported worldwide in various bacterial species, including Klebsiella pneumoniae, Salmonella enterica, and Enterobacter species, isolated from humans, animals, and the environment. wikipedia.orgfrontiersin.orgresearchgate.net

As of recent reports, at least ten distinct mcr gene families, designated mcr-1 through mcr-10, have been characterized. mdpi.comwikipedia.orgfrontiersin.org These gene families share sequence homology but are phylogenetically distinct, suggesting multiple independent evolutionary origins. wikipedia.org Within each family, several variants have also been identified, denoted by a numerical suffix (e.g., mcr-1.1, mcr-2.1). frontiersin.org The prevalence of these genes varies geographically and by source, with mcr-1 being the most widespread. frontiersin.org

| Gene Family | Year of First Report | Bacterial Species of First Isolate | References |

|---|---|---|---|

| mcr-1 | 2015 | Escherichia coli | wikipedia.orgfrontiersin.org |

| mcr-2 | 2016 | Escherichia coli | tandfonline.comfrontiersin.org |

| mcr-3 | 2017 | Escherichia coli | wikipedia.org |

| mcr-4 | 2017 | Salmonella enterica, Escherichia coli | wikipedia.org |

| mcr-5 | 2017 | Salmonella Paratyphi B | wikipedia.org |

| mcr-6 to mcr-10 | Subsequent years | Various Enterobacteriaceae | mdpi.comwikipedia.orgfrontiersin.org |

Biochemical Function of Mobile Colistin Resistance (MCR) Enzymes

The mcr genes encode for phosphoethanolamine transferase enzymes. wikipedia.orgfrontiersin.org These enzymes catalyze the addition of a phosphoethanolamine (PEA) moiety to the lipid A component of the lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria. wikipedia.orgfrontiersin.org The lipid A is the primary target of colistin, and its normally anionic (negatively charged) nature facilitates the electrostatic interaction with the cationic (positively charged) colistin molecule.

By adding the positively charged PEA group, the MCR enzymes reduce the net negative charge of the lipid A. frontiersin.org This modification of the colistin binding site weakens the electrostatic attraction between colistin and the bacterial outer membrane, thereby conferring resistance. wikipedia.org This mechanism of target modification is an effective strategy for bacteria to evade the action of polymyxin antibiotics. wikipedia.org

Mechanisms of Horizontal Gene Transfer and Dissemination

The rapid and widespread dissemination of mcr genes is primarily attributed to their location on mobile genetic elements, particularly plasmids. nih.govnih.gov Plasmids are extrachromosomal DNA molecules that can replicate independently of the bacterial chromosome and be transferred from one bacterium to another through a process called conjugation. nih.govnih.gov This horizontal gene transfer (HGT) allows for the rapid spread of resistance genes not only within a bacterial population but also across different species and genera. nih.gov

The mcr genes have been found on various types of plasmids, such as IncI2, IncHI2, and IncX4, which have different host ranges and transfer efficiencies. frontiersin.org The co-location of mcr genes with other antibiotic resistance genes on the same plasmid can lead to the emergence of multidrug-resistant strains. mdpi.com In addition to plasmids, other mobile genetic elements like transposons, such as Tn6330, have been associated with the mobilization and transfer of mcr genes. frontiersin.org

Environmental Factors Influencing the Emergence and Spread of Resistance

The emergence and spread of colistin resistance are not solely driven by clinical antibiotic use but are significantly influenced by environmental factors, particularly the extensive use of colistin in agriculture and veterinary medicine. mdpi.comox.ac.uk For decades, colistin has been used in livestock, such as pigs and poultry, for therapeutic purposes, as a prophylactic agent, and as a growth promoter. mdpi.comamr-insights.eu This widespread, often sub-therapeutic, use has created immense selective pressure, favoring the survival and proliferation of colistin-resistant bacteria in animal populations. mdpi.com

The gut microbiota of farm animals serves as a major reservoir for mcr genes. mdpi.com These resistant bacteria and the mobile genetic elements they carry can then be transmitted to humans through various pathways, including the consumption of contaminated food products (meat, poultry), direct contact with animals, and exposure to contaminated environments (soil, water). mdpi.comamr-insights.eu This creates a "farm to table" transmission route for colistin resistance. amr-insights.eu The presence of mcr genes in environmental samples, such as wastewater and soil, further highlights the role of the environment as a crucial nexus for the dissemination of these resistance determinants. mdpi.com

Complete Loss of Lipopolysaccharide

In Acinetobacter baumannii, a more drastic resistance mechanism has been identified: the complete loss of LPS from the outer membrane. nih.gov

Mutations in lpxA, lpxC, and lpxD: These genes encode enzymes essential for the initial steps of lipid A biosynthesis. Mutations or insertions that inactivate any of these genes halt LPS production entirely. mdpi.comnih.gov Since LPS is the primary target of colistin, its complete absence results in high-level resistance. While LPS has long been considered essential for the viability of most Gram-negative bacteria, A. baumannii can survive without it, albeit with potential fitness costs. mdpi.comnih.gov

Table 3: Summary of Molecular Mechanisms of Colistin Resistance

| Mechanism | Genetic Basis | Effect on Bacterium | Key Bacterial Genera |

|---|---|---|---|

| LPS Modification with PEtN/L-Ara4N | Chromosomal mutations in pmrA/B, phoP/Q, mgrB | Reduces negative charge of Lipid A, decreasing colistin binding. | Klebsiella, Escherichia, Pseudomonas, Acinetobacter |

| Plasmid-Mediated LPS Modification | Presence of mcr genes (e.g., mcr-1) on plasmids | Adds PEtN to Lipid A, reducing colistin binding; allows for horizontal gene transfer. | Escherichia, Klebsiella, Salmonella |

| Complete Loss of LPS | Inactivating mutations in lpxA, lpxC, or lpxD | Eliminates the primary target of colistin. | Acinetobacter |

Phenotypic Expressions of Resistance: Heteroresistance

Colistin heteroresistance is a phenomenon where a bacterial population that appears susceptible to colistin based on standard testing methods contains a subpopulation of resistant cells. This resistant subpopulation can grow in the presence of colistin concentrations that inhibit the growth of the majority of the population.

This phenomenon is particularly concerning because it can lead to treatment failure, as the resistant subpopulation can be selected for and proliferate during therapy. Heteroresistance is often missed by automated susceptibility testing systems and requires more specialized methods for detection, such as population analysis profiles (PAPs).

Several studies have documented the prevalence and characteristics of colistin heteroresistance in various Gram-negative pathogens. The underlying mechanisms are often linked to the same genetic determinants as stable resistance, such as transient upregulation of the pmr operon or the presence of a small number of cells with mutations in regulatory genes.

Table 4: Research Findings on Colistin Heteroresistance

| Bacterial Species | Key Findings |

|---|---|

| Acinetobacter baumannii | Heteroresistance is frequently observed in clinical isolates. Subpopulations can grow at colistin concentrations significantly higher than the MIC of the main population. This is often associated with prior exposure to the drug. |

| Klebsiella pneumoniae | Studies have shown that heteroresistant populations can emerge during treatment, leading to the selection of fully resistant strains with mutations in genes like mgrB. |

| Pseudomonas aeruginosa | Heteroresistance in P. aeruginosa is also a recognized issue, contributing to the regrowth of bacteria during therapy and the development of stable resistance. |

Structure Activity Relationship Sar Studies and Analog Design

Rational Design Strategies for Colistin (B93849) Analogues

The rise of colistin resistance has spurred the rational design of new analogues aimed at overcoming these resistance mechanisms while potentially reducing the toxicity associated with the parent compound. mdpi.com Rational design strategies are systematic, computer-aided approaches that use the known structure and mechanism of a drug to design new, improved derivatives. pnas.orgrsc.org

A primary strategy involves modifying the colistin structure to enhance its interaction with bacterial membranes or to evade resistance mechanisms, such as the enzymatic modification of LPS by phosphoethanolamine transferases (e.g., MCR-1). nih.gov This process often begins with computational modeling to predict how potential changes to the molecule's structure will affect its physicochemical properties, such as solubility, membrane permeability, and binding affinity to its target. nih.gov

One successful approach has been "naturally inspired" design. nih.gov By searching bacterial genomes for biosynthetic gene clusters similar to those that produce colistin, researchers can identify novel, naturally occurring analogues that may have evolved to overcome resistance. nih.gov This led to the identification and subsequent synthesis of macolacin, a colistin congener that is effective against Gram-negative pathogens carrying the mcr-1 resistance gene. nih.gov

Another key strategy is the development of multi-targeting antibiotics, where a molecule is designed to inhibit multiple essential bacterial targets simultaneously. plos.org While not yet fully realized for colistin analogues, the principle of designing compounds that can, for example, both disrupt the membrane and inhibit an intracellular process could reduce the likelihood of resistance developing. plos.org Furthermore, rational design has been employed to create potentiators—molecules that have little antibacterial activity on their own but can restore the efficacy of colistin against resistant strains. mdpi.com A series of niclosamide (B1684120) analogs were synthesized and evaluated to establish a structure-activity relationship for their ability to potentiate colistin, leading to a lead compound with reduced cytotoxicity. mdpi.com

Target Analysis: Understanding the molecular interactions between colistin and the bacterial LPS.

In Silico Design: Creating a virtual library of potential analogues with desired modifications.

Computational Screening: Using algorithms and computational chemistry to predict the properties and binding affinities of the designed molecules, prioritizing the most promising candidates. pnas.orgnih.gov

Synthesis and In Vitro Testing: Chemical synthesis of the prioritized molecules followed by evaluation of their antimicrobial activity against target pathogens. nih.govrsc.org

Synthetic and Semi-synthetic Approaches to Novel Colistin Analogues

The chemical complexity of colistin makes its total synthesis challenging. Therefore, semi-synthesis, which involves the chemical modification of the natural colistin molecule, is a more common and practical approach for generating novel analogues. nih.gov

A key semi-synthetic strategy involves protecting the five reactive γ-amino groups of the Dab residues, selectively modifying another part of the molecule (typically the N-terminus), and then removing the protecting groups. One reported method utilizes the trichloroethoxycarbonyl (Troc) group for side-chain protection. nih.gov In this process, natural colistin is first treated to protect the Dab side chains, resulting in pentakis(Nγ-Troc)-colistin. Subsequently, the N-terminal fatty acyl-Dab¹ residue is selectively cleaved. nih.gov This yields tetrakis(Nγ-Troc)-colistin (2-10), a versatile intermediate. nih.gov This intermediate can then be acylated at the newly freed N-terminus with a wide variety of hydrophobic acids. The final step involves the deprotection of the Troc groups to yield the desired colistin analogue. nih.gov This approach has been used to create analogues with cyclic aliphatic or aromatic structures in the acyl chain, some of which demonstrated potent antimicrobial activity. nih.gov

Fully synthetic approaches, while more complex, offer complete control over the structure of the resulting analogue. These methods often rely on solid-phase peptide synthesis (SPPS), where the peptide chain is assembled stepwise on a resin support. beilstein-journals.org This allows for the incorporation of non-natural amino acids or other chemical moieties at any position in the peptide sequence. For complex cyclic peptides like colistin, the synthesis involves creating the linear peptide chain, followed by an on- or off-resin macrocyclization step to form the heptapeptide (B1575542) ring, and finally, cleavage from the resin and purification. beilstein-journals.org While powerful, total synthesis is often a lower-yield process reserved for creating specific research compounds or analogues that cannot be accessed via semi-synthesis. beilstein-journals.org

Table 2: Comparison of Synthetic Approaches for Colistin Analogues

| Approach | Description | Advantages | Disadvantages |

|---|---|---|---|

| Semi-synthesis | Chemical modification of the natural colistin molecule. nih.gov | Higher yields, utilizes readily available starting material. | Limited to modifications outside the core peptide structure. |

| Total Synthesis | Stepwise chemical construction of the entire molecule, often using SPPS. beilstein-journals.org | Full control over the entire molecular structure, allowing for novel backbones and side chains. | Technically complex, multi-step process with lower overall yields. beilstein-journals.org |

Development and Evaluation of Peptidomimetics Targeting Bacterial Membranes

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but are engineered to have improved properties, such as enhanced stability against enzymatic degradation by proteases. researchgate.net In the context of colistin, the goal is to create smaller, more stable molecules that replicate its membrane-disrupting mechanism. sciforum.net Antimicrobial peptidomimetics are considered a promising strategy to combat antimicrobial resistance because their target, the bacterial membrane, is evolutionarily conserved and less prone to resistance-conferring mutations. sciforum.net

The design of these mimetics is guided by pharmacophore models that break down the essential features of colistin's interaction with the membrane. sciforum.net A common model consists of two cationic fragments to interact with the anionic head groups of the bacterial membrane lipids, and a central hydrophobic fragment to penetrate the lipid tail region. sciforum.net By systematically modifying these fragments, researchers can fine-tune the molecule's activity and selectivity.

One class of peptidomimetics under investigation is peptoids, or poly-N-substituted glycines, which are resistant to proteolysis. Studies have shown that peptoids with cationic and hydrophobic side chains can exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. mdpi.com Another approach involves creating all-D-enantiomer peptidomimetics. nih.govrutgers.edu Since natural proteases are specific for L-amino acids, peptides made from D-amino acids are highly resistant to degradation. Studies on the D-enantiomer of (KLAKLAK)₂, a model antimicrobial peptide, have shown that it retains its ability to disrupt the bacterial lipid bilayer, causing membrane potential dissipation and cell death. nih.govrutgers.edu

The evaluation of these peptidomimetics involves a series of assays:

Antimicrobial Susceptibility Testing: Determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria, including antibiotic-resistant strains. nih.gov

Mechanism of Action Studies: Using techniques like calcein-leakage experiments to confirm that the peptidomimetics disrupt the integrity of bacterial membranes. sciforum.net

Toxicity Assays: Evaluating the hemolytic activity against red blood cells and cytotoxicity against mammalian cell lines to assess the therapeutic potential and selectivity of the compounds. mdpi.com

These development and evaluation strategies provide a framework for creating novel membrane-targeting antimicrobials that could serve as alternatives to traditional antibiotics like colistin. sciforum.net

Analytical Methodologies for Colistin B Sulfate Salt Characterization

Advanced Chromatographic Techniques

Chromatographic methods are fundamental to the analytical workflow for Colistin (B93849) B Sulfate (B86663) Salt, providing high-resolution separation and sensitive detection of its various components.

A common approach involves reversed-phase HPLC (RP-HPLC) coupled with ultraviolet (UV) detection. For instance, the purity of colistin sulfate salt has been determined using a C18 column with a mobile phase consisting of an acetonitrile and an aqueous solution containing formic acid, with detection at a wavelength of 210 nm. nih.gov Another method utilizes a mobile phase of 30 mM sulfate buffer (pH 2.5) and acetonitrile with UV detection at 215 nm. researchgate.net The selection of an appropriate C18 column and the optimization of mobile phase composition are critical for achieving adequate separation between the closely related colistin components. nih.gov The simplicity and robustness of HPLC-UV methods make them suitable for routine quality control testing. nih.gov A semi-preparative HPLC method has also been described for the purification of colistin sulfate, achieving a purity of ≥98.0%. researchgate.net

Table 1: Exemplary HPLC Methods for Colistin Sulfate Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | C18 XTerra (5.0 μm, 150 by 3.9 mm) nih.gov | ZORBAX Eclipse XDB-C18 researchgate.net |

| Mobile Phase | 0.1% (vol/vol) formic acid in acetonitrile-0.1% (vol/vol) formic acid in water (11:89, vol/vol) nih.gov | 30 mM sulfate buffer (pH 2.5): Acetonitrile researchgate.net |

| Flow Rate | 0.6 ml·min−1 nih.gov | Not Specified |

| Detection | 210 nm nih.gov | 215 nm researchgate.net |

| Application | Purity estimation nih.gov | Determination in medicated premix and animal feed researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the identification and quantification of Colistin A and B in various matrices. This technique is particularly valuable for pharmacokinetic studies and residue analysis.

LC-MS/MS methods typically employ a reversed-phase column for separation, followed by detection using a triple quadrupole mass spectrometer in the positive ion mode with multiple reaction monitoring (MRM). nih.gov The precursor and product ions for Colistin A and Colistin B are specifically monitored to ensure accurate quantification. For example, transitions of m/z 585.6 → 101.4 for Colistin A and m/z 578.7 → 101.3 for Colistin B have been utilized. nih.gov The short run times, often less than 2 minutes, make LC-MS/MS a high-throughput technique. researchgate.net The development of these methods requires careful optimization of mass spectrometry parameters, including ion spray voltage, desolvation gas temperature and flow, and collision energies, to achieve the best signal-to-noise ratio. nih.gov

Table 2: Key Parameters in LC-MS/MS Analysis of Colistin

| Parameter | Value/Setting | Reference |

|---|---|---|

| Ionization Mode | Positive Ion Electrospray (ESI+) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Colistin A Transition (m/z) | 585.6 → 101.4 | nih.gov |

| Colistin B Transition (m/z) | 578.7 → 101.3 | nih.gov |

| Internal Standard | Polymyxin (B74138) B1 or Clarithromycin | nih.govnih.gov |

| Typical Run Time | < 4 minutes | nih.gov |

Electrophoretic Methods (e.g., Capillary Zone Electrophoresis)

Electrophoretic methods, particularly Capillary Zone Electrophoresis (CZE), present a viable alternative to chromatographic techniques for the analysis of colistin sulfate. CZE offers advantages such as high efficiency, short analysis times, and low consumption of reagents.

A quantitative CZE method for colistin sulfate has been developed that addresses the challenge of adsorption of the positively charged colistin components to the capillary wall. nih.gov This was achieved by using a triethanolamine (TEA)-phosphate buffer at a low pH of 2.5. nih.gov To enhance selectivity, additives such as methyl-β-cyclodextrin (M-β-CD) and 2-propanol (IPA) were incorporated into the buffer. nih.gov The optimal conditions were established using a central composite design to ensure the robustness of the method. nih.gov More recently, a capillary electrophoresis-tandem mass spectrometry (CZE-MS/MS) method has been developed for the determination of colistin in human plasma, highlighting the growing interest in hyphenated electrophoretic techniques. nih.gov Another approach, Micellar Electrokinetic Chromatography (MEKC) with laser-induced fluorescence (LIF) detection, has been utilized for the sensitive quantification of colistin in urine samples after pre-column derivatization. damanhour.edu.eg

Table 3: Optimized Conditions for CZE Analysis of Colistin Sulfate

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Buffer | 140 mM TEA-phosphate buffer (pH 2.5) | nih.gov |

| Additives | 5 mM M-β-CD and 6% v/v IPA | nih.gov |

| Capillary | 55 cm total length, 50 µm inner diameter | nih.gov |

| Applied Voltage | 24 kV | nih.gov |

Microbiological Assays for In Vitro Activity and Potency Assessment

Microbiological assays are crucial for determining the in vitro activity and potency of colistin sulfate. These assays measure the inhibitory effect of the antibiotic on susceptible microorganisms, providing a direct assessment of its biological function. ekb.egwho.int

The agar cup diffusion method (also known as the cylinder-plate method) is a widely used technique. researchgate.netekb.egekb.eg This assay involves placing solutions of colistin sulfate at different concentrations into wells or onto cylinders on an agar plate inoculated with a sensitive test organism, such as Escherichia coli ATCC 8739 or Bordetella bronchiseptica ATCC 4617. researchgate.netekb.egeurekaselect.comresearchgate.net After incubation, the diameter of the zone of inhibition around each well is measured, and the potency of the sample is calculated by comparing its inhibition zone to that of a reference standard. researchgate.netekb.eg These biological methods are advantageous as they are not interfered by impurities or related substances that may be present in the sample. ekb.egwho.int The validation of these assays includes assessing linearity, precision, and accuracy to ensure reliable results. researchgate.netekb.egekb.egeurekaselect.comresearchgate.net

Table 4: Characteristics of Microbiological Assays for Colistin Sulfate

| Parameter | Description | Reference |

|---|---|---|

| Assay Principle | Measurement of the zone of inhibition of microbial growth. | researchgate.netekb.eg |

| Test Organisms | Escherichia coli ATCC 8739, Bordetella bronchiseptica ATCC 4617 | researchgate.netekb.egeurekaselect.comresearchgate.net |

| Method | Agar cup diffusion / Cylinder-plate method | researchgate.netekb.eg |

| Validation Parameters | Linearity (r² ≈ 0.999), Precision (RSD < 3%), Accuracy (Recovery 98-102%) | researchgate.netekb.egekb.eg |

| Advantage | Directly measures biological activity and is unaffected by inactive impurities. | ekb.egwho.int |

Determination of Colistin A and B Component Ratios and Purity

Table 5: Comparison of Methods for Determining Colistin A and B Ratios

| Analytical Method | Principle | Key Findings | Reference |

|---|---|---|---|

| HPLC-UV | Separation based on physicochemical properties and UV absorbance detection. | Provides relative peak areas for calculating component ratios. A study found Colistin A: 61.5% and Colistin B: 38.5%. | nih.gov |

| LC-MS/MS | Separation coupled with mass-based detection for high specificity. | Confirms the ratios obtained by HPLC-UV, providing an orthogonal method. A study found Colistin A: 62.7% and Colistin B: 37.3%. | nih.gov |

Pre Clinical Investigations and Mechanistic Studies Excluding Clinical Human Trials

In vitro Bacterial Killing Kinetics and Pharmacodynamics

The in vitro antibacterial activity of Colistin (B93849) B sulfate (B86663) salt is characterized by its rapid, concentration-dependent killing of susceptible Gram-negative bacteria. nih.govnih.gov Time-kill assays, which measure the rate and extent of bacterial killing over time, consistently demonstrate a significant reduction in viable bacterial counts within minutes to hours of exposure to clinically relevant concentrations of colistin. nih.govnih.gov

Studies investigating the pharmacodynamics of colistin against multidrug-resistant (MDR) pathogens such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae have shown that higher concentrations of the antibiotic lead to a greater and more rapid bactericidal effect. nih.gov For instance, against A. baumannii, colistin has demonstrated extremely rapid killing, although regrowth has been observed at later time points, even at concentrations up to 32 or 64 times the minimum inhibitory concentration (MIC) for some isolates. nih.gov This phenomenon of regrowth is a notable feature in time-kill studies with colistin and has been reported for various Gram-negative bacteria. nih.gov

The post-antibiotic effect (PAE) is another important pharmacodynamic parameter, representing the suppression of bacterial growth that persists after brief exposure to an antimicrobial agent. For Colistin B sulfate salt, the PAE is generally concentration-dependent. nih.gov Studies on A. baumannii have reported a strong PAE ranging from 2.50 to 7.0 hours. nih.gov However, other research has shown more modest PAEs against P. aeruginosa at high concentrations and even negative PAEs against some clinical isolates of A. baumannii, suggesting that bacterial regrowth was faster than that of the untreated control. nih.govnih.gov

The bactericidal activity of colistin is influenced by the inoculum size, with a higher bacterial density requiring greater concentrations of the drug to achieve the same level of killing. nih.gov This has been demonstrated in studies with P. aeruginosa, where the rate and extent of killing were significantly decreased at higher inocula. nih.gov

Table 1: Summary of In Vitro Killing Kinetics of this compound Against Various Gram-Negative Bacteria

| Organism | Key Findings | Citations |

|---|---|---|

| Acinetobacter baumannii | Rapid, concentration-dependent killing. Regrowth observed after initial killing. PAE is variable, ranging from strong and concentration-dependent to negative in some clinical isolates. | nih.govnih.govnih.gov |

| Pseudomonas aeruginosa | Concentration-dependent killing. Modest PAE at high concentrations. Killing is less effective at high bacterial inocula. | nih.gov |

| Klebsiella pneumoniae | Concentration-dependent killing. Regrowth has been reported in time-kill studies. | nih.gov |

| Enterobacterales | Effective killing at concentrations above the MIC. | nih.gov |

Mechanistic Studies of Synergistic Interactions with Other Antimicrobial Agents

The increasing prevalence of multidrug-resistant Gram-negative bacteria has spurred research into combination therapies to enhance the efficacy of existing antibiotics like this compound. Mechanistic studies have explored the synergistic interactions of colistin with various other antimicrobial agents, aiming to overcome resistance and improve therapeutic outcomes.

The primary mechanism of action of colistin involves the disruption of the bacterial outer membrane. wikipedia.org It electrostatically interacts with the negatively charged lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria, displacing divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer. wikipedia.org This leads to increased membrane permeability, leakage of intracellular contents, and ultimately, bacterial cell death. wikipedia.org This membrane-disrupting property is key to its synergistic potential. By permeabilizing the outer membrane, colistin can facilitate the entry of other antibiotics that would otherwise be excluded, allowing them to reach their intracellular targets.

Studies have demonstrated synergistic or additive effects when colistin is combined with a range of other antibiotics, including β-lactams, glycopeptides, and others. For example, synergy has been observed in time-kill assays when colistin is combined with doripenem (B194130) and vancomycin (B549263) against colistin-resistant, MDR A. baumannii. researchgate.net Similarly, a synergistic interaction has been noted between tigecycline (B611373) and colistin sulfate against A. baumannii. nih.gov

The rationale behind these combinations is that the different mechanisms of action of the drugs can lead to a more potent and comprehensive attack on the bacterial cell. While colistin disrupts the outer membrane, the partner drug can inhibit cell wall synthesis, protein synthesis, or nucleic acid replication.

Table 2: Examples of Synergistic Interactions of this compound with Other Antimicrobial Agents

| Combination Agent | Target Organism | Observed Effect | Citations |

|---|---|---|---|

| Tigecycline | Acinetobacter baumannii | Synergistic interaction observed in microbroth checkerboard technique. | nih.gov |

| Doripenem | Colistin-resistant, MDR Acinetobacter baumannii | Synergy observed in time-kill assays. | researchgate.net |

| Vancomycin | Colistin-resistant, MDR Acinetobacter baumannii | Synergy observed in time-kill assays. | researchgate.net |

| Isopropoxy Benzene (B151609) Guanidine (B92328) (IBG) | mcr-1-positive Salmonella | Synergistic antibacterial effect observed in sensitivity tests. | nih.gov |

Research on Biofilm Inhibition and Disruption Mechanisms

Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which adhere to surfaces and are notoriously resistant to antimicrobial agents. The ability of this compound to inhibit the formation of and disrupt established biofilms is an area of active investigation.

The primary mechanism by which colistin is thought to act against biofilms is related to its interaction with the extracellular polymeric substance (EPS) matrix and the bacterial cells within it. The EPS matrix, rich in polysaccharides, proteins, and extracellular DNA, can act as a barrier, preventing antibiotics from reaching the embedded bacteria. Colistin's cationic nature allows it to interact with the anionic components of the EPS, potentially disrupting its integrity and facilitating its own penetration as well as that of other antimicrobials.

Research has shown that colistin can be effective in both preventing the initial attachment of bacteria to surfaces, a crucial first step in biofilm formation, and in eradicating mature biofilms, although often at higher concentrations than those required to kill planktonic bacteria. The efficacy of colistin against biofilms can vary depending on the bacterial species, the age of the biofilm, and the experimental conditions.

Mechanistic Studies in in vivo Animal Models of Bacterial Infection

In vivo animal models of bacterial infection are crucial for understanding the pharmacokinetics and pharmacodynamics of antibiotics in a complex biological system and for evaluating their therapeutic efficacy. Mechanistic studies using animal models have provided valuable insights into the action of this compound against various Gram-negative pathogens.

These studies often involve infecting animals, such as mice or rats, with a specific bacterial strain and then treating them with colistin. The efficacy of the treatment is typically assessed by measuring the reduction in bacterial burden in various organs (e.g., lungs, spleen, blood) and by monitoring survival rates.

Pharmacokinetic/pharmacodynamic (PK/PD) modeling in animal infection models has been instrumental in defining the parameters that best correlate with colistin's efficacy. The ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is often considered a key PK/PD index for colistin. nih.gov

For example, in a neutropenic mouse thigh infection model with P. aeruginosa, the free-drug AUC/MIC ratio was found to be the PK/PD parameter that best correlated with efficacy. In a lung infection model, the fAUC/MIC ratio was also identified as the most likely index to be associated with colistin's activity. nih.gov

Animal models have also been used to investigate the efficacy of colistin in combination with other antimicrobial agents. For instance, in an intestinal infection model in broilers with mcr-1-positive Salmonella, the combination of colistin with isopropoxy benzene guanidine (IBG) showed increased antimicrobial activity compared to colistin monotherapy. nih.gov An evident bactericidal effect was achieved with the combination therapy, highlighting its potential to overcome resistance. nih.gov

Table 3: Summary of Mechanistic Studies in in vivo Animal Models

| Animal Model | Pathogen | Key Findings | Citations |

|---|---|---|---|

| Neutropenic mouse thigh infection model | Pseudomonas aeruginosa | The free-drug AUC/MIC ratio was the PK/PD parameter that best correlated with efficacy. | nih.gov |

| Lung infection model | Various Gram-negative bacteria | fAUC/MIC ratio is the pharmacokinetic-pharmacodynamic index most likely to be associated with colistin's activity. | nih.gov |

| Intestinal infection model in broilers | mcr-1-positive Salmonella | Combination with isopropoxy benzene guanidine (IBG) resulted in increased antimicrobial activity and an evident bactericidal effect compared to colistin monotherapy. | nih.gov |

Ecological and Environmental Fate of Colistin B Sulfate Salt

Environmental Distribution and Persistence in Aquatic and Terrestrial Systems

Colistin (B93849) B Sulfate (B86663) Salt can enter the environment through various pathways, primarily via wastewater from medical and domestic sources, as well as runoff from agricultural areas where it is used in livestock. mdpi.com A significant portion of antibiotics consumed by humans and animals is excreted as the parent compound or metabolites. mdpi.com

Aquatic Systems:

Once in aquatic environments, the persistence of colistin is influenced by several factors. Studies have shown that colistin is very stable in water at 4°C, with minimal degradation observed over 60 days. nih.gov However, its stability decreases in isotonic phosphate (B84403) buffer (pH 7.4) and plasma at 37°C. nih.gov This suggests that the chemical composition and temperature of the water body play a crucial role in its persistence. The presence of colistin resistance genes, such as mcr-1, has been detected in various water environments, including urban drainages, rivers, and lakes. nih.gov Research in Taiwan demonstrated a positive correlation between the presence of mcr-1-positive E. coli in rivers and the density of livestock and poultry in the surrounding areas, indicating agricultural runoff as a significant source of contamination. mdpi.com Similarly, a study in Hanoi, Vietnam, found higher concentrations of mcr-1 in urban drainages receiving untreated domestic wastewater, linking its presence to human fecal pollution. nih.gov

Terrestrial Systems:

In terrestrial environments, the fate of Colistin B Sulfate Salt is largely tied to soil composition and microbial activity. Agricultural soils can become reservoirs of colistin and colistin resistance genes due to the application of animal manure as fertilizer. mdpi.com Research on the effects of colistin sulfate residue on soil microbial communities has shown that it can significantly impact the microbial biomass carbon, with a dose-dependent decrease observed at concentrations of 5 mg/kg and higher. nih.govresearchgate.net This indicates that colistin can persist in the soil long enough to exert selective pressure on the native microbial populations.

Table 1: Environmental Persistence of Colistin

| Environment | Conditions | Persistence/Stability | Reference |

|---|---|---|---|

| Water | 4°C | High (97.4% of colistin A and 105.3% of colistin B remaining after 60 days) | nih.gov |

| Isotonic Phosphate Buffer (pH 7.4) | 37°C | Lower stability compared to water | nih.gov |

| Human Plasma | 37°C | Lower stability compared to water | nih.gov |

Biodegradation and Abiotic Degradation Pathways in the Environment

The degradation of this compound in the environment can occur through both biological (biodegradation) and non-biological (abiotic) processes.

Biodegradation:

Biodegradation is a key factor in the removal of many organic pollutants from the environment. In the context of colistin, microbial communities in soil and sediment can potentially break down the compound. However, the complex polypeptide structure of colistin may render it resistant to rapid biodegradation. The observed changes in soil microbial community structure over time in the presence of colistin sulfate suggest that chemical conversion and degradation of the compound do occur in the soil, although the specific microbial pathways have not been fully elucidated. nih.govresearchgate.net

Abiotic Degradation:

Abiotic degradation pathways, such as hydrolysis and photolysis, can also contribute to the breakdown of colistin in the environment.

Hydrolysis: Colistin is susceptible to hydrolysis, a chemical reaction with water. While it is stable in pure water, its degradation is more rapid in buffered solutions and plasma, suggesting that pH and the presence of other ions can influence the rate of hydrolysis. nih.gov

Photolysis: Photodegradation, the breakdown of compounds by light, can be a significant removal mechanism for some antibiotics in surface waters. While specific studies on the photolysis of this compound are limited, research on other antibiotics has shown that sunlight can significantly decrease their half-lives in aquatic environments. nih.gov The presence of dissolved organic matter and nitrate (B79036) can also influence the rate of photodegradation, although these effects are compound-specific. nih.gov

It is important to note that both biotic and abiotic degradation processes can be influenced by various environmental factors, including temperature, pH, organic matter content, and the presence of other chemicals.

Impact on Environmental Microbial Communities and Ecosystem Functionality

The introduction of this compound into the environment can have significant impacts on the structure and function of microbial communities. As an antibiotic, its primary mode of action is to disrupt the cell membranes of Gram-negative bacteria. wikipedia.orgdrugbank.com

The structure and diversity of the soil microbial community are also altered by the presence of colistin. While low concentrations (0.5 mg/kg) did not show significant long-term differences from control groups, higher concentrations led to notable shifts in the microbial community composition over time. nih.govresearchgate.net Similarly, in the gastrointestinal tracts of piglets, colistin sulfate was found to alter the microbiome composition at the phylum, genus, and species levels. nih.gov

These alterations to microbial communities can have cascading effects on ecosystem functionality. Microorganisms play crucial roles in nutrient cycling, decomposition of organic matter, and maintaining soil health. A reduction in microbial biomass and a shift in community structure can impair these essential ecosystem services.